Nephrin

Description

Properties

CAS No. |

65136-96-1 |

|---|---|

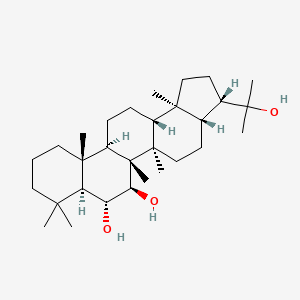

Molecular Formula |

C30H52O3 |

Molecular Weight |

460.74 |

IUPAC Name |

(3S,3aS,5aR,5bR,6R,7R,7aS,11aR,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-6,7-diol |

InChI |

InChI=1S/C30H52O3/c1-25(2)14-9-15-28(6)21-11-10-20-27(5)16-12-18(26(3,4)33)19(27)13-17-29(20,7)30(21,8)24(32)22(31)23(25)28/h18-24,31-33H,9-17H2,1-8H3/t18-,19-,20+,21+,22+,23-,24-,27-,28+,29+,30-/m0/s1 |

InChI Key |

VYLJAYXZTOTZRR-GQZYKZBKSA-N |

SMILES |

CC1(CCCC2(C1C(C(C3(C2CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)O)O)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Nephrin |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Nephrin: A Technical Chronicle of a Keystone in Kidney Filtration

A Whitepaper for Researchers and Drug Development Professionals

Abstract

The discovery of nephrin in 1998 marked a paradigm shift in our understanding of the molecular mechanics of the kidney's glomerular filtration barrier.[1] This technical guide provides an in-depth history of this pivotal discovery, tracing the journey from a rare genetic disorder to the identification and characterization of the NPHS1 gene and its protein product, this compound.[2][3] It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, a summary of key quantitative data, and visualizations of the critical biological pathways and discovery workflows. By dissecting the foundational experiments, this paper illuminates the structural and signaling roles of this compound, a protein now recognized as the central component of the podocyte slit diaphragm and a critical player in renal health and disease.[4][5]

Introduction: The Mystery of the Slit Diaphragm

The human kidney's glomerulus is a sophisticated filtration unit where blood is cleansed to form primary urine. This process is governed by the glomerular filtration barrier (GFB), a three-layered structure composed of fenestrated endothelial cells, the glomerular basement membrane (GBM), and the visceral epithelial cells known as podocytes.[2] Podocytes extend intricate, interdigitating foot processes that are connected by a unique cell-cell junction, the slit diaphragm (SD).[6] For decades, the molecular composition and functional significance of the SD remained a mystery, though it was hypothesized to be the ultimate size-selective barrier preventing proteins from leaking into the urine.[7][8] The breakthrough in understanding this critical structure came not from direct biochemical analysis, but from the investigation of a rare, inherited kidney disease.

The Clinical Catalyst: Congenital Nephrotic Syndrome of the Finnish Type (CNF)

Congenital Nephrotic Syndrome of the Finnish Type (CNF), now classified as NPHS1-related nephrotic syndrome, is a severe autosomal recessive disorder that manifests shortly after birth.[9][10] It is characterized by massive proteinuria (protein in the urine), leading to generalized edema and end-stage renal disease within the first few years of life.[10][11] Histological examination of kidneys from CNF patients revealed a characteristic effacement, or flattening, of the podocyte foot processes and a conspicuous absence of the slit diaphragm structure.[3][8] The high prevalence of this disease in the Finnish population provided a unique opportunity for genetic linkage studies, which successfully mapped the causative gene defect to a specific locus on chromosome 19q13.1.[3] This genetic clue was the critical first step that paved the way for the molecular identification of this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. ijdb.ehu.eus [ijdb.ehu.eus]

- 4. This compound--a unique structural and signaling protein of the kidney filter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Signaling in the Podocyte: An Updated View of Signal Regulation at the Slit Diaphragm and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. Discovery of the congenital nephrotic syndrome gene discloses the structure of the mysterious molecular sieve of the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Congenital nephrotic syndrome: MedlinePlus Genetics [medlineplus.gov]

- 10. myriad.com [myriad.com]

- 11. NPHS1 gene: MedlinePlus Genetics [medlineplus.gov]

Nephrin: A Linchpin of the Podocyte Slit Diaphragm - Structure, Function, and Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Nephrin, a transmembrane protein of the immunoglobulin superfamily, is the cornerstone of the podocyte slit diaphragm, a specialized cell-cell junction critical for glomerular filtration. Its intricate structure and multifaceted signaling functions are paramount in maintaining the integrity of the kidney's filtration barrier, and its dysfunction is a hallmark of proteinuric kidney diseases. This technical guide provides a comprehensive overview of the current understanding of this compound's structure, its complex interaction network, and the signaling pathways it orchestrates within podocytes. We delve into the quantitative aspects of its interactions, detail key experimental protocols for its study, and present visual representations of its signaling cascades to facilitate a deeper understanding for researchers and professionals in drug development.

This compound Protein Structure

This compound is a single-pass transmembrane protein with a multi-domain architecture crucial for its function as both a structural scaffold and a signaling hub.

-

Extracellular Domain: The large N-terminal extracellular domain consists of eight immunoglobulin-like (Ig-like) domains and a single fibronectin type III (FNIII) domain. These domains are responsible for the homophilic and heterophilic interactions that form the zipper-like structure of the slit diaphragm, creating a porous filter.

-

Transmembrane Domain: A single alpha-helical transmembrane domain anchors this compound within the podocyte cell membrane.

-

Intracellular Domain: The C-terminal intracellular tail is relatively short but is a hotbed of signaling activity. It lacks intrinsic enzymatic function but contains multiple tyrosine residues that, upon phosphorylation, serve as docking sites for a plethora of signaling and adaptor proteins.

Quantitative Data on this compound Interactions

The function of this compound is dictated by a complex network of protein-protein interactions. While extensive qualitative data exists, quantitative data on binding affinities remains an active area of research. The following table summarizes available quantitative information.

| Interacting Partner | Domain/Motif on this compound | Binding Affinity (Kd) | Experimental Method | Reference |

| This compound (homophilic) | Extracellular Ig-like domains | High Affinity (Ca2+-dependent) | Surface Plasmon Resonance | |

| NEPH1 | Extracellular Ig-like domains | Not explicitly quantified | Co-immunoprecipitation | |

| Podocin | Intracellular C-terminus | Not explicitly quantified | Yeast Two-Hybrid, Co-IP | |

| CD2AP | Intracellular domain | Low stoichiometry | GST pull-down | |

| Nck | Phosphorylated YDxV motifs | Not explicitly quantified | In vitro binding assays | |

| Fyn (SH2 domain) | Phosphorylated tyrosines | Enhanced by phosphorylation | In vitro binding assays | |

| PI3K (p85 subunit) | Phosphorylated tyrosines | Phosphorylation-dependent | In vitro binding assays | |

| PLC-γ1 | Phosphorylated Tyr1193 | Not explicitly quantified | Co-immunoprecipitation | |

| MAGI1 (PDZ3 domain) | C-terminal PDZ binding motif | High Affinity | Isothermal Titration Calorimetry | |

| HGF | Extracellular IgG domain 3 | High Affinity | Surface Plasmon Resonance |

This compound Function in Podocytes

This compound's primary role is to form and maintain the slit diaphragm, the final barrier to protein filtration in the glomerulus. Beyond this structural role, this compound is a critical signaling molecule that regulates podocyte morphology, actin cytoskeleton dynamics, cell survival, and cell polarity.

Slit Diaphragm Integrity

Homophilic interactions between the extracellular domains of this compound molecules on adjacent podocyte foot processes form the physical barrier of the slit diaphragm. This "zipper-like" structure is essential for preventing the passage of large proteins like albumin from the blood into the urine. Heterophilic interactions with other transmembrane proteins, such as NEPH1, further stabilize this structure.

Actin Cytoskeleton Regulation

A key function of this compound signaling is the dynamic regulation of the podocyte's complex actin cytoskeleton. This is crucial for maintaining the intricate architecture of the foot processes. Upon phosphorylation, this compound's intracellular tail recruits adaptor proteins, most notably Nck. Nck, in turn, recruits N-WASP and the Arp2/3 complex, leading to localized actin polymerization. This process is vital for the formation and maintenance of foot processes and for responding to cellular stress.

Intracellular Signaling Cascades

Phosphorylation of specific tyrosine residues on this compound's cytoplasmic tail initiates a cascade of intracellular signaling events. The Src family kinase Fyn is a primary kinase responsible for this phosphorylation.

-

PI3K/Akt Pathway: Phosphorylated this compound can recruit the p85 regulatory subunit of phosphoinositide 3-kinase (PI3K), leading to the activation of Akt. The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism, and its activation by this compound is thought to protect podocytes from apoptosis.

-

PLC-γ1 Signaling: Phosphorylation of tyrosine 1193 creates a binding site for phospholipase C-gamma 1 (PLC-γ1). Activated PLC-γ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. This pathway is implicated in regulating ion channel activity and cytoskeletal dynamics.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound structure and function.

Co-Immunoprecipitation (Co-IP) for this compound Interaction Analysis

This protocol is designed to identify and validate in vivo interactions between this compound and its binding partners in cultured podocytes or glomerular lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

-

Anti-nephrin antibody (for immunoprecipitation)

-

Antibody against the putative interacting protein (for immunoblotting)

-

Protein A/G magnetic beads or agarose (B213101) beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

SDS-PAGE and Western blotting equipment and reagents

Procedure:

-

Cell Lysis: Lyse cultured podocytes or isolated glomeruli in ice-cold lysis buffer.

-

Pre-clearing: Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Add the anti-nephrin antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in elution buffer for 5-10 minutes.

-

Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting using an antibody against the protein of interest.

In Vitro this compound Phosphorylation Assay

This assay is used to determine if a specific kinase can directly phosphorylate the intracellular domain of this compound.

Materials:

-

Recombinant purified GST-tagged this compound intracellular domain (GST-Nephrin-ICD)

-

Active recombinant kinase (e.g., Fyn)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM Beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

[γ-³²P]ATP or cold ATP and anti-phosphotyrosine antibody

-

SDS-PAGE and autoradiography/Western blotting equipment

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine GST-Nephrin-ICD, the active kinase, and kinase buffer.

-

Initiate Reaction: Add ATP (radiolabeled or cold) to initiate the phosphorylation reaction.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer.

-

Analysis:

-

If using [γ-³²P]ATP, separate the proteins by SDS-PAGE, dry the gel, and expose it to an X-ray film for autoradiography.

-

If using cold ATP, perform Western blotting with an anti-phosphotyrosine antibody to detect this compound phosphorylation.

-

Super-Resolution Microscopy (STED/SIM) of this compound in Podocytes

These advanced imaging techniques allow for the visualization of this compound localization and the fine structure of the slit diaphragm at a resolution beyond the diffraction limit of conventional light microscopy.

Materials:

-

Cultured podocytes on coverslips or kidney cryosections

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against this compound

-

Secondary antibody conjugated to a STED- or SIM-compatible fluorophore

-

Mounting medium

Procedure:

-

Fixation and Permeabilization: Fix the cells or tissue sections and then permeabilize them to allow antibody access.

-

Blocking: Block non-specific antibody binding sites with blocking buffer.

-

Antibody Incubation: Incubate with the primary anti-nephrin antibody, followed by incubation with the fluorescently labeled secondary antibody.

-

Mounting: Mount the coverslips or sections onto microscope slides using an appropriate mounting medium.

-

Imaging: Acquire images using a STED or SIM microscope, optimizing the laser power and acquisition settings to achieve super-resolution.

-

Image Analysis: Analyze the images to determine the precise localization of this compound and the morphology of the slit diaphragm.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow for studying this compound.

Caption: Schematic of this compound Protein Domains.

Caption: Key this compound Signaling Pathways in Podocytes.

Caption: Workflow for Investigating this compound Interactions.

Conclusion and Future Directions

This compound stands as a central player in podocyte biology and a critical determinant of glomerular filtration. Its structural integrity and signaling capacity are essential for kidney health. A thorough understanding of its complex interactions and the signaling networks it governs is crucial for the development of novel therapeutic strategies for proteinuric kidney diseases. Future research should focus on elucidating the precise stoichiometry and dynamics of the this compound interactome, further quantifying the binding affinities of its key interactions, and exploring the therapeutic potential of modulating this compound phosphorylation and its downstream signaling pathways. The advanced experimental techniques outlined in this guide will be instrumental in these future endeavors, paving the way for targeted therapies to preserve and restore podocyte function.

The Gatekeeper of Glomerular Filtration: An In-depth Technical Guide to the Role of Nephrin

For Immediate Release

This whitepaper provides a comprehensive technical overview of nephrin, a critical protein in the glomerular filtration barrier (GFB). It is intended for researchers, scientists, and drug development professionals engaged in the study of renal physiology and pathology. This document details this compound's structure, its intricate signaling functions, and its central role in maintaining the integrity of the slit diaphragm. Furthermore, it presents quantitative data on this compound expression and function, detailed experimental protocols for its study, and visual representations of its associated signaling pathways.

Introduction: this compound as the Keystone of the Slit Diaphragm

The glomerular filtration barrier is a highly specialized structure within the kidney responsible for filtering blood and preventing the loss of essential proteins into the urine. This barrier is composed of three layers: the fenestrated endothelium, the glomerular basement membrane (GBM), and the podocyte foot processes.[1][2] Interposed between adjacent podocyte foot processes is a unique cell-cell junction known as the slit diaphragm (SD), which acts as the final and size-selective barrier to protein passage.[1][3] At the heart of the slit diaphragm lies this compound, a transmembrane protein of the immunoglobulin superfamily that is indispensable for the formation and maintenance of this crucial structure.[4][5]

Discovered through genetic studies of congenital nephrotic syndrome of the Finnish type (NPHS1), mutations in the NPHS1 gene, which encodes this compound, lead to massive proteinuria and renal failure, highlighting its non-redundant role in kidney function.[6][7][8] Beyond its structural role, this compound is a dynamic signaling hub, orchestrating a complex network of intracellular pathways that regulate podocyte actin dynamics, cell survival, and morphology.[1][3][9] Understanding the multifaceted role of this compound is paramount for developing targeted therapies for a range of proteinuric kidney diseases.

Structure and Molecular Interactions of this compound

This compound is a single-pass transmembrane protein with a large extracellular domain, a single transmembrane helix, and a shorter intracellular tail.[1] The extracellular domain consists of eight immunoglobulin-like (Ig-like) domains and a fibronectin type III-like domain.[1][4] These domains mediate homophilic and heterophilic interactions between this compound molecules on adjacent podocytes, forming the zipper-like architecture of the slit diaphragm.[5] This intricate meshwork of interacting this compound molecules is thought to form the pores that restrict the passage of albumin and other large proteins.[2][10]

The intracellular domain of this compound, though short, is a critical signaling platform. It contains several conserved tyrosine residues that, upon phosphorylation by Src family kinases such as Fyn, recruit a host of adaptor and effector proteins.[1] Key interacting partners include:

-

Podocin: A hairpin-like membrane protein that localizes to lipid rafts and is crucial for the proper assembly and localization of the slit diaphragm complex.[5] Podocin interacts with the C-terminal tail of this compound and is thought to organize the signaling microdomains of the slit diaphragm.

-

CD2AP (CD2-associated protein): An adaptor protein that links this compound to the actin cytoskeleton and is involved in regulating podocyte morphology and survival.[2]

-

Neph1: Another Ig-superfamily protein that forms heterophilic interactions with this compound in the slit diaphragm and is also essential for its integrity.[11][12][13]

-

Nck1/2: Adaptor proteins that bind to phosphorylated tyrosine residues on this compound and recruit actin polymerization machinery, thereby linking this compound signaling to cytoskeletal dynamics.[14][15]

-

MAGI1: A scaffolding protein that binds to the PDZ-binding motif at the C-terminus of this compound, contributing to the assembly of the slit diaphragm protein complex.[10]

These interactions are not static but are dynamically regulated to maintain the integrity of the glomerular filtration barrier in response to physiological cues and pathological insults.

Quantitative Data on this compound and Glomerular Filtration

The following tables summarize key quantitative data related to this compound function and the glomerular filtration barrier, providing a basis for comparison in experimental studies.

Table 1: Phenotypic Characteristics of this compound Knockout Mouse Models

| Parameter | Wild-Type Mice | This compound Knockout (Nphs1-/-) Mice | Reference(s) |

| Median Survival | > 50 days | 18 days (conditional knockout) | [15][16] |

| Albuminuria | Absent or minimal | Massive proteinuria | [17][18] |

| Foot Process Density | ~2.0 FP/µm | ~1.0 FP/µm | [15][16] |

| Filtration Slit Density | ~4.36 µm/µm² | ~2.64 µm/µm² | [15][16] |

| Serum Albumin | Normal | Significantly reduced | [15][16] |

| Blood Urea Nitrogen (BUN) | Normal | Significantly elevated | [15][16] |

Table 2: Slit Diaphragm Pore Dimensions

| Parameter | Dimension | Method | Reference(s) |

| Slit Width | 30-40 nm | Electron Tomography | [2][10] |

| Pore Radius (Normal) | Average of 12.1 nm | Scanning Electron Microscopy | [3][6] |

| Rectangular Apertures (Model) | 4 x 14 nm | Transmission Electron Microscopy | [6] |

Table 3: this compound Expression in Disease Models

| Disease Model | Change in this compound mRNA Expression | Change in this compound Protein Expression | Reference(s) |

| Puromycin Aminonucleoside Nephrosis (PAN) | 40% decrease at day 3, 80% decrease at day 10 | Paralleled mRNA decrease, dislocation from slit diaphragm | [19] |

| Diabetic Nephropathy (streptozotocin-induced) | Reduced in late proteinuric phase (45% vs. control) | Reduced, particularly in hypertrophied glomeruli | [4][13][20] |

| Human Diabetic Nephropathy | - | 62-69% reduction in staining intensity | [21] |

| Focal Segmental Glomerulosclerosis (FSGS) - Human | Significantly lower mRNA levels | Most disrupted staining pattern | [7] |

| Membranous Nephropathy (MN) - Human | Significantly lower mRNA levels | Altered staining pattern | [7] |

| Minimal Change Disease (MCD) - Human | No significant difference in mRNA | Finely granular staining pattern | [7] |

This compound Signaling Pathways

This compound is a central player in several signaling pathways that are crucial for podocyte function. Upon engagement of its extracellular domain or in response to various stimuli, the intracellular tail of this compound becomes tyrosine phosphorylated, initiating a cascade of downstream events.

Actin Cytoskeleton Regulation

One of the most critical functions of this compound signaling is the regulation of the actin cytoskeleton, which is essential for maintaining the intricate architecture of podocyte foot processes.

Caption: this compound-mediated actin polymerization pathway.

Cell Survival and Anti-Apoptosis

This compound signaling also plays a vital role in promoting podocyte survival and protecting against apoptosis, which is a key factor in the progression of glomerular diseases.

Caption: this compound-PI3K-Akt cell survival pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound and the glomerular filtration barrier.

Immunofluorescence Staining of this compound in Kidney Sections

This protocol details the visualization of this compound localization within the glomeruli of kidney tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded kidney sections (4-5 µm)

-

Xylene

-

Ethanol (B145695) (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval solution (e.g., 10 mM sodium citrate (B86180), pH 6.0)

-

Phosphate-buffered saline (PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

-

Primary antibody: anti-nephrin antibody (species-specific)

-

Secondary antibody: fluorescently-labeled anti-species IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Antigen Retrieval:

-

Immerse slides in antigen retrieval solution and heat in a microwave or water bath according to manufacturer's instructions (e.g., microwave twice for 3 minutes each).[22]

-

Allow slides to cool to room temperature.

-

-

Permeabilization and Blocking:

-

Wash slides twice with PBS for 5 minutes each.

-

Permeabilize sections with 0.1% Triton X-100 in PBS for 5-10 minutes.[22]

-

Wash slides twice with PBS for 5 minutes each.

-

Block non-specific binding by incubating sections with blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate sections with the primary anti-nephrin antibody diluted in blocking buffer overnight at 4°C.

-

The following day, wash slides three times with PBS for 5 minutes each.

-

Incubate sections with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash slides three times with PBS for 5 minutes each, protected from light.

-

Incubate with DAPI solution for 5 minutes to stain nuclei.

-

Wash slides twice with PBS.

-

Mount coverslips using an appropriate mounting medium.

-

-

Imaging:

Caption: Workflow for this compound immunofluorescence staining.

Co-Immunoprecipitation (Co-IP) of this compound and Interacting Proteins

This protocol describes the isolation of this compound and its binding partners from cell or tissue lysates.

Materials:

-

Cultured podocytes or isolated glomeruli

-

Ice-cold PBS

-

Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)[19]

-

Primary antibody for immunoprecipitation (e.g., anti-nephrin)

-

Control IgG of the same isotype

-

Protein A/G magnetic beads or agarose (B213101) resin

-

Wash buffer (lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

-

SDS-PAGE gels, transfer apparatus, and western blotting reagents

Procedure:

-

Cell Lysis:

-

Pre-clearing (Optional but Recommended):

-

Immunoprecipitation:

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer.[27]

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by resuspending in SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform western blotting with antibodies against this compound and putative interacting proteins.

-

In Vitro this compound Phosphorylation Assay

This assay measures the phosphorylation of the this compound cytoplasmic domain by a specific kinase.

Materials:

-

Purified recombinant GST-tagged this compound cytoplasmic domain (GST-Nephrin-CD)

-

Active recombinant kinase (e.g., Fyn)

-

Kinase buffer (e.g., 25 mM HEPES pH 7.4, 5 mM MgCl₂, 5 mM MnCl₂, 100 mM NaCl)[28]

-

[γ-³²P]ATP or cold ATP

-

SDS-PAGE gels and autoradiography film (for radioactive assay) or anti-phosphotyrosine antibody (for non-radioactive assay)

Procedure:

-

Set up the kinase reaction by combining GST-Nephrin-CD, active kinase, and kinase buffer in a microcentrifuge tube.

-

Initiate the reaction by adding [γ-³²P]ATP or cold ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

For radioactive assay: Dry the gel and expose it to autoradiography film to visualize the phosphorylated GST-Nephrin-CD.

-

For non-radioactive assay: Transfer the proteins to a membrane and perform a western blot using an anti-phosphotyrosine antibody to detect phosphorylated this compound.[29][30]

Assessment of Glomerular Permeability in Mice

This protocol provides a method to measure the permeability of the glomerular filtration barrier in a mouse model.

Materials:

-

Anesthetized mouse

-

FITC-labeled tracer (e.g., FITC-polysucrose 70)[1]

-

Catheter for jugular vein cannulation

-

Urine collection apparatus (e.g., metabolic cage or bladder catheter)[11]

-

Fluorometer or plate reader

-

Creatinine (B1669602) assay kit

Procedure:

-

Anesthetize the mouse and place it on a heating pad to maintain body temperature.

-

Cannulate the jugular vein for intravenous infusion of the tracer.[14]

-

Collect a baseline urine sample.

-

Administer a bolus of the FITC-labeled tracer via the jugular vein catheter, followed by a constant infusion.[1][14]

-

Collect urine samples at timed intervals.

-

At the end of the experiment, collect a blood sample to measure the plasma concentration of the tracer.

-

Measure the fluorescence intensity of the urine and plasma samples using a fluorometer.[1]

-

Measure the creatinine concentration in the urine samples to normalize for urine flow rate.[11]

-

Calculate the glomerular sieving coefficient (GSC) for the tracer as the ratio of its concentration in the urine to that in the plasma. An increased GSC indicates increased glomerular permeability.

Transmission Electron Microscopy (TEM) of Podocyte Foot Processes

This protocol outlines the preparation of kidney tissue for high-resolution imaging of the slit diaphragm and podocyte ultrastructure.

Materials:

-

Anesthetized mouse

-

Perfusion fixative (e.g., 2.5-3% glutaraldehyde (B144438) in 0.1 M cacodylate or phosphate (B84403) buffer)[31]

-

Buffer for rinsing (e.g., 0.1 M cacodylate or phosphate buffer)

-

Post-fixative (e.g., 1% osmium tetroxide)[31]

-

Ethanol series for dehydration (e.g., 70%, 90%, 100%)[31]

-

Propylene (B89431) oxide (or equivalent transitional solvent)

-

Epoxy resin for embedding

-

Uranyl acetate (B1210297) and lead citrate for staining

-

Transmission electron microscope

Procedure:

-

Perfusion Fixation:

-

Perfuse the mouse through the heart with buffer to clear the blood, followed by perfusion with the fixative.

-

Excise the kidneys and cut small pieces of the cortex (approx. 1 mm³).

-

Continue fixation by immersion in the same fixative for at least 2 hours at 4°C.[31]

-

-

Processing:

-

Embedding and Sectioning:

-

Embed the tissue blocks in pure epoxy resin and polymerize in an oven.

-

Cut ultrathin sections (60-80 nm) using an ultramicrotome and collect them on copper grids.

-

-

Staining and Imaging:

Conclusion and Future Directions

This compound stands as a cornerstone of the glomerular filtration barrier, with its structural and signaling roles being inextricably linked to renal health. This technical guide has provided an in-depth look at the multifaceted nature of this compound, from its molecular interactions and signaling cascades to the quantitative effects of its dysfunction and the experimental methodologies used for its investigation.

For researchers and drug development professionals, a deep understanding of this compound biology is essential for devising novel therapeutic strategies. Future research will likely focus on:

-

Modulating this compound Signaling: Developing small molecules or biologics that can specifically target and modulate this compound phosphorylation and its downstream signaling pathways to preserve or restore slit diaphragm integrity.

-

Targeting this compound Expression: Investigating approaches to enhance or stabilize this compound expression in the context of diseases where its levels are reduced.

-

High-Resolution Structural Studies: Further elucidating the precise three-dimensional architecture of the slit diaphragm and how this compound interactions contribute to its filtration properties.

-

Advanced In Vitro Models: Utilizing glomerulus-on-a-chip and organoid technologies to screen for drugs that can protect or repair the this compound-dependent filtration barrier in a more physiologically relevant context.

By continuing to unravel the complexities of this compound's role in the glomerular filtration barrier, the scientific community can pave the way for innovative treatments for a wide spectrum of proteinuric kidney diseases.

References

- 1. Highly Sensitive Measurement of Glomerular Permeability in Mice with Fluorescein Isothiocyanate-polysucrose 70 [jove.com]

- 2. This compound strands contribute to a porous slit diaphragm scaffold as revealed by electron tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Differential expression of this compound according to glomerular size in early diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Expression of this compound in acquired human glomerular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Imaging of the Porous Ultrastructure of the Glomerular Epithelial Filtration Slit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential expression of this compound in acquired human proteinuric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electron Microscopy [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. JCI - this compound strands contribute to a porous slit diaphragm scaffold as revealed by electron tomography [jci.org]

- 11. Assessment of Kidney Function in Mouse Models of Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound is necessary for podocyte recovery following injury in an adult mature glomerulus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Video: Highly Sensitive Measurement of Glomerular Permeability in Mice with Fluorescein Isothiocyanate-polysucrose 70 [jove.com]

- 15. This compound Tyrosine Phosphorylation Is Required to Stabilize and Restore Podocyte Foot Process Architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. academic.oup.com [academic.oup.com]

- 18. Phenotypic quantification of Nphs1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 21. ethosbiosciences.com [ethosbiosciences.com]

- 22. Immunofluorescence staining of kidney sections to monitor ischemia-induced damage [protocols.io]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]

- 26. bitesizebio.com [bitesizebio.com]

- 27. assaygenie.com [assaygenie.com]

- 28. Phosphorylation of slit diaphragm proteins this compound and NEPH1 upon binding of HGF promotes podocyte repair - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Phosphorylation of this compound Triggers Its Internalization by Raft-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. scispace.com [scispace.com]

- 31. Protocols | Electron Microscopy Service Core | Research | IU School of Medicine [medicine.iu.edu]

- 32. researchgate.net [researchgate.net]

- 33. Novel Microscopic Techniques for Podocyte Research - PMC [pmc.ncbi.nlm.nih.gov]

NPHS1 Gene Mutations and Congenital Nephrotic Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Congenital nephrotic syndrome (CNS) is a severe kidney disorder characterized by massive proteinuria manifesting within the first three months of life.[1] A primary cause of CNS, particularly the Finnish type (CNF), is mutations in the NPHS1 gene, which encodes the crucial slit diaphragm protein, nephrin.[2][3] this compound is a transmembrane protein that forms a key structural and signaling hub within the glomerular podocytes, specialized epithelial cells that are essential for the integrity of the kidney's filtration barrier.[4][5] Dysfunctional or absent this compound leads to a breakdown of this barrier, resulting in significant protein loss and progression to end-stage renal disease (ESRD), often in early childhood.[6] This technical guide provides an in-depth overview of the current understanding of NPHS1 mutations and their role in CNS. It summarizes quantitative data on mutation prevalence and genotype-phenotype correlations, details key experimental protocols for studying NPHS1 and this compound, and visualizes the complex signaling pathways in which this compound is involved. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of nephrotic syndrome and the development of novel therapeutic strategies.

Introduction to NPHS1 and Congenital Nephrotic Syndrome

The NPHS1 gene, located on chromosome 19q13.1, encodes this compound, a 1241-amino acid transmembrane protein belonging to the immunoglobulin superfamily.[1][6] this compound is a central component of the slit diaphragm, a specialized cell-cell junction between the foot processes of glomerular podocytes.[1] This intricate structure is critical for the selective filtration of blood, preventing the passage of large molecules like albumin into the urine.[4]

Mutations in NPHS1 disrupt the formation and function of the slit diaphragm, leading to the clinical manifestations of congenital nephrotic syndrome.[1] CNS is defined by the onset of nephrotic syndrome within the first 90 days of life and is characterized by heavy proteinuria, hypoalbuminemia, hyperlipidemia, and severe edema.[1][7] The Finnish type of CNS is almost exclusively caused by NPHS1 mutations, with two specific mutations, Fin-major (L41fsX90) and Fin-minor (R1109X), accounting for the vast majority of cases in this population.[3] However, over 250 different NPHS1 mutations have been identified worldwide in individuals with CNS from diverse ethnic backgrounds.[3][8]

Quantitative Data on NPHS1 Mutations and Clinical Correlations

The prevalence of NPHS1 mutations varies among different cohorts of pediatric patients with nephrotic syndrome. Understanding these frequencies and the associated clinical outcomes is crucial for diagnostics and prognostics.

| Parameter | Value | Patient Cohort | Citation |

| Pooled Proportion of NPHS1 Mutations | 15% (95% CI: 0.09–0.24) | Pediatric patients with CNS and Steroid-Resistant Nephrotic Syndrome (SRNS) from 33 studies (n=2123) | [9][10] |

| NPHS1 Mutation Rate in CNS | ~40-58% | Worldwide cohorts of patients with CNS | [1][2] |

| NPHS1 Mutation Rate in PodoNet Registry | 12.6% | Patients with SRNS and CNS | [9] |

| Pooled Proportion of Patients Developing ESRF | 47% (95% CI: 0.34–0.61) | Pediatric patients with NPHS mutations (from 18 studies) | [9][10] |

Table 1: Prevalence of NPHS1 Mutations and Progression to End-Stage Renal Failure (ESRF). This table summarizes the reported frequencies of NPHS1 mutations in large patient cohorts and the overall risk of progression to ESRF for patients with NPHS gene mutations.

| Genotype | Phenotype/Clinical Correlation | Citation |

| Two Truncating Mutations | Earlier onset of nephrotic syndrome and worse renal outcomes compared to NPHS2 mutations. Median age of onset is approximately 2.0 days. | [11][12] |

| One Missense + One Truncating Mutation | Median age of onset is approximately 1.5 days. | [11] |

| Two Missense Mutations | Milder clinical course in some cases, with a median age of onset around 1.0 day. | [11][12] |

| Mutations in the Cytoplasmic Tail | Can be associated with a milder phenotype. | [12] |

| Fin-major (L41fsX90) | Responsible for approximately 78% of Finnish CNS cases; results in a truncated, non-functional protein. | [3] |

| Fin-minor (R1109X) | Accounts for about 16% of Finnish CNS cases; leads to a truncated protein. | [3][5] |

| Compound Heterozygous Mutations | The major variation pattern in Chinese patients with NPHS1-related nephrotic syndrome. | [6] |

Table 2: Genotype-Phenotype Correlations in NPHS1-Mediated Congenital Nephrotic Syndrome. This table highlights the relationship between the type of NPHS1 mutation and the resulting clinical presentation.

This compound Signaling Pathways

This compound is not merely a structural protein; it is a critical signaling scaffold that regulates podocyte function, including actin cytoskeleton dynamics, cell survival, and cell polarity.[4][5] Upon phosphorylation by Src family kinases like Fyn, this compound's intracellular domain recruits a variety of signaling molecules.[13][14]

References

- 1. Mutation Analysis of NPHS1 in a Worldwide Cohort of Congenital Nephrotic Syndrome Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nineteen novel NPHS1 mutations in a worldwide cohort of patients with congenital nephrotic syndrome (CNS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NPHS1 gene: MedlinePlus Genetics [medlineplus.gov]

- 4. Revisiting this compound signaling and its specialized effects on the uniquely adaptable podocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Revisiting this compound signaling and its specialized effects on the uniquely adaptable podocyte - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Genetic Variations and Clinical Features of NPHS1-Related Nephrotic Syndrome in Chinese Children: A Multicenter, Retrospective Study [frontiersin.org]

- 7. bioengineer.org [bioengineer.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. NPHS Mutations in Pediatric Patients with Congenital and Steroid-Resistant Nephrotic Syndrome (2024) | Jun Xin Lee [scispace.com]

- 11. Genotype–Phenotype Correlations in Non-Finnish Congenital Nephrotic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Genotype-phenotype correlations in non-Finnish congenital nephrotic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reactome | this compound family interactions [reactome.org]

- 14. Frontiers | this compound Signaling in the Podocyte: An Updated View of Signal Regulation at the Slit Diaphragm and Beyond [frontiersin.org]

The Nephrin Signaling Pathway: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Core Signaling Nexus in Kidney Podocytes

This technical guide provides a comprehensive overview of the nephrin signaling pathway in kidney podocytes, tailored for researchers, scientists, and drug development professionals. This compound, a transmembrane protein of the immunoglobulin superfamily, is a critical component of the slit diaphragm, the specialized cell-cell junction between podocyte foot processes. Beyond its structural role, this compound acts as a central signaling hub, orchestrating a complex network of intracellular pathways that are essential for maintaining the integrity of the glomerular filtration barrier, regulating podocyte morphology, and ensuring cell survival. Dysregulation of this compound signaling is a key pathogenic event in a variety of kidney diseases, making it a prime target for therapeutic intervention.

This guide details the core components of the this compound signaling cascade, its downstream effectors, and its regulation. We present quantitative data in structured tables for easy comparison, provide detailed methodologies for key experiments, and include visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of this critical biological system.

Core Signaling Pathways

This compound signaling is initiated by the phosphorylation of tyrosine residues in its intracellular domain, primarily by Src family kinases such as Fyn. This phosphorylation creates docking sites for a variety of adaptor proteins and enzymes, triggering multiple downstream signaling cascades.

The Nck/N-WASP Pathway and Actin Cytoskeleton Regulation

Upon phosphorylation of specific tyrosine residues (Y1176, Y1193, and Y1217 in human this compound), the adaptor protein Nck binds to this compound's cytoplasmic tail.[1] This interaction is crucial for linking this compound to the actin cytoskeleton. Nck, through its SH3 domains, recruits N-WASP (Neural Wiskott-Aldrich syndrome protein), which in turn activates the Arp2/3 complex to promote actin polymerization.[1] This localized actin assembly is essential for the formation and maintenance of podocyte foot processes and the slit diaphragm.[2]

The PI3K/Akt Pathway and Cell Survival

Phosphorylation of another set of tyrosine residues (Y1114 and Y1138/9) on this compound leads to the recruitment of the p85 regulatory subunit of phosphoinositide 3-kinase (PI3K).[3][4] This interaction activates the PI3K/Akt signaling pathway, a critical cascade for promoting cell survival, inhibiting apoptosis, and regulating cell growth and metabolism.[4][5] In podocytes, the this compound-mediated activation of Akt is crucial for protection against anoikis (detachment-induced apoptosis) and for maintaining podocyte health under stress.[3]

The PLC-γ1 Pathway and Calcium Signaling

This compound phosphorylation at tyrosine 1204 (in rat this compound) creates a binding site for Phospholipase C-gamma 1 (PLC-γ1).[6] The recruitment and subsequent activation of PLC-γ1 at the slit diaphragm leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.[6] This calcium signaling plays a role in various cellular processes, including the regulation of ion channels like TRPC6 and modulation of the actin cytoskeleton.[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the this compound signaling pathway, providing a comparative overview of protein-protein interactions, phosphorylation events, and downstream signaling outcomes.

| Interaction | Interacting Proteins | Binding Affinity (Kd) | Key Residues/Domains | Experimental Method |

| Homophilic Interaction | This compound - this compound | High Affinity (Ca2+-dependent increase) | Extracellular Ig-like domains | Surface Plasmon Resonance |

| Heterophilic Interaction | This compound - HGF | 20-fold higher than Neph1-HGF | IgG domain 3 of this compound | Surface Plasmon Resonance |

| Adaptor Protein Binding | This compound - MAGI1-PDZ3 | Not specified | This compound C-terminal PDZ-binding motif | Isothermal Titration Calorimetry (ITC) |

| Adaptor Protein Binding | This compound - Nck | Not specified | Phosphorylated YDxV motifs (Y1176, Y1193, Y1217) | Co-immunoprecipitation, GST pull-down |

| Adaptor Protein Binding | This compound - CD2AP | Extremely low stoichiometry in one study | C-terminal domain of this compound, third SH3 domain of CD2AP | Co-immunoprecipitation, GST pull-down |

| Scaffolding Protein Binding | This compound - Podocin | High-affinity binding requires larger parts of the C-terminal cytoplasmic tail of podocin | C-terminus of this compound, PHB domain of Podocin | Co-immunoprecipitation, Yeast Two-Hybrid |

| Enzyme Recruitment | This compound - p85 (PI3K) | Phosphorylation-dependent | Phosphorylated Y1114, Y1138/9 | Co-immunoprecipitation |

| Enzyme Recruitment | This compound - PLC-γ1 | Phosphorylation-dependent | Phosphorylated Y1204 (rat) | GST pull-down |

| Signaling Event | Stimulus | Fold Change | Key Molecules Involved | Experimental System |

| This compound Phosphorylation | Antibody-mediated clustering | Maximum at 2 min, then gradual decline | Fyn (Src Family Kinase) | COS-7 cells |

| Akt Phosphorylation | This compound overexpression | Strong increase | PI3K, Podocin, CD2AP | HEK 293T cells, Podocytes |

| PLC-γ1 Phosphorylation | This compound clustering | Significant increase at Tyr-783 | Fyn, this compound Tyr-1204 | HEK293T cells |

| This compound Endocytosis | Continuous turnover | 50% recovery in ~7 min (FRAP) | Dynamin, Clathrin, Flotillin | Drosophila nephrocytes |

| This compound Endocytosis | Antibody-induced | 72.1 ± 8.9% internalized within 5 min | aPKCλ | Isolated rat glomeruli |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex interactions and processes within the this compound signaling pathway, the following diagrams have been generated using the Graphviz DOT language.

Caption: Overview of the core this compound signaling pathways in podocytes.

Caption: A typical experimental workflow for co-immunoprecipitation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the this compound signaling pathway.

Podocyte Culture and Differentiation

Objective: To obtain a viable and differentiated culture of podocytes for in vitro studies.

Protocol:

-

Coating of Culture Plates: Coat culture plates or flasks with Type I collagen.

-

Seeding: Seed conditionally immortalized mouse or human podocytes at a density of 1 x 10^4 cells/cm^2.

-

Proliferation (Permissive Conditions): Culture cells at 33°C in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and Interferon-γ (IFN-γ) to promote proliferation.

-

Differentiation (Non-permissive Conditions): To induce differentiation, transfer the cells to 37°C and culture in medium without IFN-γ.

-

Maturation: Continue culture for 10-14 days to allow for the development of a mature, differentiated phenotype, characterized by the expression of podocyte-specific markers like synaptopodin and the formation of arborized processes.

Co-immunoprecipitation (Co-IP) for this compound Interaction

Objective: To identify proteins that interact with this compound within a cellular context.

Protocol:

-

Cell Lysis: Lyse differentiated podocytes in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Pre-clearing: Incubate the cell lysate with Protein A/G agarose (B213101) beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific for this compound overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add Protein A/G agarose beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-antigen complexes.

-

Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.

In Vitro Kinase Assay for this compound Phosphorylation

Objective: To determine if a specific kinase (e.g., Fyn) can directly phosphorylate this compound.

Protocol:

-

Protein Purification: Purify recombinant GST-tagged this compound cytoplasmic domain and the active form of the kinase of interest (e.g., Fyn).

-

Kinase Reaction: In a microcentrifuge tube, combine the purified this compound fragment, the active kinase, and a kinase buffer containing ATP and MgCl2. For radioactive assays, include [γ-32P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer.

-

Analysis:

-

Radioactive Detection: Separate the proteins by SDS-PAGE, expose the gel to a phosphor screen, and visualize the phosphorylated this compound fragment by autoradiography.

-

Western Blotting: Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a phospho-tyrosine specific antibody to detect phosphorylated this compound.

-

Conclusion and Future Directions

The this compound signaling pathway is a complex and tightly regulated system that is fundamental to podocyte biology and the integrity of the glomerular filtration barrier. This guide has provided a detailed overview of the core components and downstream effectors of this pathway, supported by quantitative data and experimental protocols. A thorough understanding of these molecular mechanisms is critical for identifying novel therapeutic targets for the treatment of kidney diseases characterized by podocyte injury and proteinuria.

Future research should focus on further elucidating the intricate crosstalk between the different branches of the this compound signaling pathway, understanding how these signals are integrated in response to various physiological and pathological stimuli, and exploring the potential of targeting specific nodes within this network for therapeutic benefit. The continued development and application of advanced techniques, such as super-resolution microscopy and quantitative mass spectrometry, will be instrumental in unraveling the remaining complexities of this compound signaling and translating this knowledge into clinical applications.

References

- 1. Phosphorylation of this compound Triggers Ca2+ Signaling by Recruitment and Activation of Phospholipase C-γ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphorylation of this compound Triggers Its Internalization by Raft-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microarray and bioinformatics analysis of gene expression in experimental membranous nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 5. researchgate.net [researchgate.net]

- 6. Reduced this compound tyrosine phosphorylation impairs podocyte force transmission and accelerates detachment in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Signaling in the Podocyte: An Updated View of Signal Regulation at the Slit Diaphragm and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

Expression of Nephrin During Kidney Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nephrin, a 180-kDa transmembrane protein of the immunoglobulin superfamily encoded by the NPHS1 gene, is a critical structural and signaling component of the podocyte slit diaphragm (SD). The SD is a specialized cell-cell junction between the interdigitating foot processes of glomerular podocytes, forming the final barrier to plasma filtration in the kidney. Given its essential role, the precise temporal and spatial expression of this compound during kidney development is a key area of investigation for understanding normal nephrogenesis and the pathophysiology of glomerular diseases. This guide provides a comprehensive overview of this compound expression, its regulatory pathways, and the experimental methodologies used for its study.

Chapter 1: this compound Expression During Kidney Morphogenesis

The development of the mammalian kidney is a sequential process involving the formation of three structures: the pronephros, mesonephros, and the permanent metanephros.[1] Nephrogenesis within the metanephros proceeds through distinct morphological stages: the renal vesicle, S-shaped body, capillary loop stage, and finally, the mature glomerulus.[2][3]

The expression of this compound is tightly regulated and serves as a key marker for podocyte differentiation.

-

Renal Vesicle & Early S-Shaped Body: At the earliest stages of nephron formation, this compound expression is absent.[4] Podocyte precursors exist as columnar epithelial cells with apical tight junctions.

-

Late S-Shaped Body: The initial expression of this compound is detected at the late S-shaped body stage.[4] In human fetal kidneys (approximately 13-23 weeks of gestation), this compound mRNA is localized to the developing podocytes adjacent to the nascent vascular cleft.[4] Faint protein expression can also be observed at this stage.

-

Capillary Loop Stage: As the glomerulus develops and capillaries invaginate the S-shaped body, this compound expression significantly increases.[4] The protein begins to localize at the basal margins and between developing podocytes, where it is essential for the formation of ladder-like junctional structures that precede the mature slit diaphragm.[4]

-

Mature Glomerulus: In the fully formed glomerulus, this compound protein is concentrated at the slit diaphragm, where it forms a zipper-like structure that is fundamental to the integrity of the glomerular filtration barrier.[5]

This developmental timeline highlights that this compound expression is a relatively late event in podocyte differentiation, coinciding with the structural maturation of the glomerulus.

Chapter 2: Quantitative Analysis of this compound Expression

Quantitative data underscores the dynamic regulation of this compound during development and in disease.

Table 1: Postnatal this compound Expression in Mouse Kidney This table summarizes the semi-quantitative analysis of this compound protein levels in the renal cortex of mice from postnatal day 1 (P1) to day 49 (P49), demonstrating a progressive increase as the kidney matures.

| Postnatal Day | Relative this compound Protein Level (Western Blot) | Relative this compound Fluorescence Intensity |

| P1 | Baseline | Low |

| P5 | Increased | - |

| P7 | Increased | Moderate |

| P14 | Further Increased | - |

| P28 | High | High |

| P49 (Adult) | Highest Level | Highest Level |

| Data adapted from a study by Lin, et al., showing a significant increase in this compound expression from P1 to adulthood.[6] |

Chapter 3: Regulatory Signaling Pathways

The expression and function of this compound are controlled by a complex network of signaling pathways and transcription factors. Understanding these pathways is crucial for developing therapeutic strategies for glomerular diseases.

Transcriptional Regulation

Several transcription factors are known to directly bind the NPHS1 promoter to drive its expression in podocytes.

-

Wilms' Tumor 1 (WT1): WT1 is a master regulator of podocyte differentiation and is essential for initiating this compound transcription.[7][8] It binds to a specific responsive element in the this compound promoter, and its absence leads to a failure of podocyte development.[9][10]

-

GA-Binding Protein (GABP): The Ets transcription factor GABP activates the this compound promoter and is crucial for podocyte maintenance and survival.[11][12][13]

Key Signaling Pathways

Wnt/β-catenin Signaling: While critical for early nephrogenesis, sustained activation of the canonical Wnt/β-catenin pathway in differentiated podocytes can be detrimental. In several proteinuric diseases, hyperactive Wnt signaling leads to the suppression of this compound expression. This is often mediated by the induction of the transcriptional repressor Snail1, which binds to the NPHS1 promoter and inhibits its activity.

Notch Signaling: Activation of the Notch pathway in podocytes has been shown to cause a rapid loss of this compound from the cell surface.[14][15] This occurs not by transcriptional repression, but by promoting the dynamin-dependent endocytosis of this compound, leading to its internalization and removal from the slit diaphragm.[16][17] This mechanism is implicated in the pathogenesis of proteinuria in certain glomerular diseases.[14][16]

VEGF Signaling: Vascular Endothelial Growth Factor A (VEGF-A), secreted by podocytes, is essential for maintaining the health of the entire glomerulus. Its signaling through the VEGFR-2 receptor directly impacts this compound. There is a direct physical interaction between the cytoplasmic domains of VEGFR-2 and this compound.[18][19] This interaction links VEGF signaling to podocyte survival (via the PI3K/Akt pathway) and actin cytoskeleton dynamics.[20][21] Both under- and over-expression of VEGF can disrupt the filtration barrier and lead to a downregulation of this compound, highlighting the need for tightly controlled signaling.[20]

Chapter 4: Key Experimental Protocols

The study of this compound expression relies on a set of core molecular and cellular biology techniques.

In Situ Hybridization (ISH) for this compound mRNA

This technique visualizes the location of this compound mRNA within tissue sections.

-

Probe Synthesis: Synthesize antisense and sense (control) digoxigenin (B1670575) (DIG)-labeled RNA probes from a linearized plasmid containing a cDNA fragment of the NPHS1 gene.

-

Tissue Preparation: Deparaffinize 5-10 µm paraffin-embedded kidney sections in xylene and rehydrate through a graded ethanol (B145695) series.

-

Permeabilization: Treat sections with Proteinase K (e.g., 10-20 µg/mL in PBS) to increase probe accessibility.

-

Hybridization: Apply the DIG-labeled probe in hybridization buffer and incubate overnight in a humidified chamber at 55-65°C.

-

Washing: Perform stringent washes in SSC buffer to remove non-specifically bound probe.

-

Immunodetection: Block sections (e.g., with 10% sheep serum) and incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

-

Visualization: Develop the colorimetric signal using an AP substrate like NBT/BCIP, which produces a purple precipitate.

-

Imaging: Counterstain with a nuclear stain (e.g., Nuclear Fast Red) and image using brightfield microscopy. The location of the purple precipitate indicates the presence of this compound mRNA.

Immunohistochemistry/Immunofluorescence (IHC/IF) for this compound Protein

This method detects the presence and localization of this compound protein.

-

Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded sections as in the ISH protocol.

-

Antigen Retrieval: Perform heat-mediated antigen retrieval to unmask epitopes. A common method is to boil sections in a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) for 10-20 minutes.[22]

-

Blocking: Permeabilize the tissue with a detergent (e.g., 0.1% Triton X-100) and block non-specific antibody binding using a solution containing normal serum (e.g., 5-10% goat serum) and BSA.[23]

-

Primary Antibody Incubation: Incubate sections with a primary antibody specific to this compound (e.g., rabbit polyclonal or mouse monoclonal) diluted in blocking buffer, typically overnight at 4°C.[5][23]

-

Secondary Antibody Incubation: After washing, incubate with a secondary antibody.

-

Counterstaining & Mounting: Counterstain nuclei with hematoxylin (B73222) (for IHC) or DAPI (for IF). Dehydrate (for IHC) and mount coverslips with mounting medium.

-

Imaging: Visualize using a brightfield microscope (IHC) or a fluorescence microscope (IF).

Western Blotting for this compound Quantification

This technique is used to measure the relative amount of this compound protein in a sample.

-

Sample Preparation: Isolate glomeruli or homogenize whole renal cortex tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[24][25]

-

Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay to ensure equal loading.[26]

-

SDS-PAGE: Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins by size on a 7.5% SDS-polyacrylamide gel.[24][27]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane via electroblotting.[27]

-

Blocking: Block the membrane for 1 hour at room temperature in a solution of 5% non-fat milk or 3-5% BSA in TBST to prevent non-specific antibody binding.[27]

-

Antibody Incubation: Incubate the membrane with a primary antibody against this compound overnight at 4°C. Following washes in TBST, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a CCD imager or X-ray film.[26]

-

Analysis: Perform densitometry analysis on the resulting bands. Normalize the this compound band intensity to a loading control (e.g., β-actin or GAPDH) to determine relative protein levels.[6] this compound typically appears as a band around 180-185 kDa.[28]

Chromatin Immunoprecipitation (ChIP) for Promoter Analysis

ChIP is used to determine if a transcription factor (e.g., WT1, GABP) binds to the NPHS1 promoter region in vivo.[11][12]

-

Cross-linking: Treat cultured podocytes or isolated glomeruli with formaldehyde (B43269) to cross-link proteins to DNA. Quench the reaction with glycine.[29]

-

Chromatin Preparation: Lyse the cells and shear the chromatin into 200-1000 bp fragments using sonication or micrococcal nuclease digestion.[30]

-

Immunoprecipitation: Incubate the sheared chromatin overnight with an antibody specific to the transcription factor of interest (e.g., anti-WT1). Use a non-specific IgG as a negative control.

-

Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.[31]

-

Washing: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution & Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt concentration. Treat with Proteinase K to digest proteins.[30]

-

DNA Purification: Purify the co-precipitated DNA using spin columns or phenol/chloroform extraction.

-

Analysis: Use quantitative PCR (qPCR) with primers designed to amplify specific regions of the NPHS1 promoter to determine the enrichment of binding compared to the IgG control and an input sample.

Conclusion

The expression of this compound is a hallmark of terminal podocyte differentiation, beginning in the late S-shaped body and becoming consolidated at the slit diaphragm of the mature glomerulus. Its expression is meticulously controlled by a concert of transcription factors and signaling pathways, including WT1, GABP, Wnt, Notch, and VEGF. Dysregulation of these pathways or direct insults that reduce this compound expression are central to the development of proteinuria and glomerular disease. The experimental protocols detailed herein provide the essential tools for researchers and drug developers to investigate the intricate biology of this compound, identify novel regulatory mechanisms, and test therapeutic agents aimed at preserving or restoring the integrity of the glomerular filtration barrier.

References

- 1. Kidney - Wikipedia [en.wikipedia.org]

- 2. Renal System - Molecular - Embryology [embryology.med.unsw.edu.au]

- 3. Renal System Development - Embryology [embryology.med.unsw.edu.au]

- 4. Role of this compound in Cell Junction Formation in Human Nephrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound is specifically located at the slit diaphragm of glomerular podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nephron, Wilms’ tumor-1 (WT1), and synaptopodin expression in developing podocytes of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Wilms' tumor gene 1: lessons from the interface between kidney development and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The major podocyte protein this compound is transcriptionally activated by the Wilms' tumor suppressor WT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms of transcriptional regulation by WT1 (Wilms’ tumour 1) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of this compound gene by the Ets transcription factor, GA-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. GA-binding protein transcription factor: a review of GABP as an integrator of intracellular signaling and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Notch promotes dynamin-dependent endocytosis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Notch1 and Notch2 in Podocytes Play Differential Roles During Diabetic Nephropathy Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Notch Promotes Dynamin-Dependent Endocytosis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Signaling in the Podocyte: An Updated View of Signal Regulation at the Slit Diaphragm and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Vascular endothelial growth factor receptor 2 direct interaction with this compound links VEGF-A signals to actin in kidney podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. VEGF AND PODOCYTES IN DIABETIC NEPHROPATHY - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Relevance of VEGF and this compound Expression in Glomerular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. This compound antibody (66970-1-Ig) | Proteintech [ptglab.com]

- 23. This compound is necessary for podocyte recovery following injury in an adult mature glomerulus - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bio-rad.com [bio-rad.com]

- 25. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]

- 26. origene.com [origene.com]

- 27. docs.abcam.com [docs.abcam.com]

- 28. researchgate.net [researchgate.net]

- 29. Chromatin Immunoprecipitation (ChIP) Assay Protocol [protocols.io]

- 30. epigenome-noe.net [epigenome-noe.net]

- 31. Chromatin Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]

Nephrin's Central Role in the Slit Diaphragm: An In-Depth Technical Guide to its Core Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glomerular slit diaphragm (SD) is a highly specialized cell-cell junction between podocyte foot processes, forming the final barrier to urinary protein loss. Central to the integrity and function of this unique structure is nephrin, a transmembrane protein of the immunoglobulin superfamily. Mutations in the this compound gene (NPHS1) lead to congenital nephrotic syndrome, highlighting its critical role in maintaining the glomerular filtration barrier. Beyond its structural function, this compound acts as a signaling hub, orchestrating a complex network of protein-protein interactions that regulate podocyte architecture, survival, and function. This technical guide provides a comprehensive overview of this compound's key interactions with other slit diaphragm proteins, including Neph1, podocin, CD2AP, and FAT1. We present available quantitative data, detailed experimental protocols for studying these interactions, and visual representations of the associated signaling pathways to facilitate further research and therapeutic development in the field of nephrology.

Core Interacting Partners of this compound

This compound's function is critically dependent on its interactions with a scaffold of intracellular and transmembrane proteins within the slit diaphragm. These interactions are essential for both the structural integrity of the filtration barrier and the transduction of signals that regulate podocyte behavior.

This compound and Neph1: A Hetero-oligomeric Partnership

This compound and Neph1, another immunoglobulin superfamily member, are key transmembrane components of the slit diaphragm. They form hetero-oligomers in the plane of the membrane, contributing to the zipper-like structure of the SD.[1] While both homophilic (this compound-nephrin) and heterophilic (this compound-Neph1) interactions occur across the filtration slit, the cytoplasmic domains of this compound and Neph1 also interact in cis within the same podocyte.[1][2] This intricate network of interactions is fundamental to the formation and maintenance of the slit diaphragm's unique architecture.

The this compound-Podocin-CD2AP Complex: A Signaling Nexus

A crucial signaling complex forms on the cytoplasmic side of the slit diaphragm, centered around the interaction of this compound with podocin and CD2-associated protein (CD2AP).

-

Podocin: This hairpin-like integral membrane protein localizes to lipid rafts and acts as a scaffold, binding directly to the C-terminal cytoplasmic tail of this compound.[3][4][5] This interaction is crucial for this compound's correct localization to the slit diaphragm and for enhancing this compound-dependent signaling pathways.[5]

-

CD2AP: This adapter protein, containing three SH3 domains, binds to the cytoplasmic domain of this compound.[6][7] CD2AP acts as a linker, connecting this compound to the actin cytoskeleton and other signaling molecules, thereby playing a vital role in maintaining podocyte structure and function.[3][7]

FAT1: A Regulator of Podocyte Polarity and Actin Dynamics

FAT1, a member of the cadherin superfamily, is another transmembrane protein localized at the slit diaphragm.[8][9] While a direct, high-affinity binding to this compound has not been fully characterized, its colocalization and functional interplay are evident. FAT1 is involved in crucial signaling pathways, including the Hippo and Wnt pathways, and regulates the activity of small GTPases like RAC1 and CDC42, which are master regulators of the actin cytoskeleton.[10][11][12] Loss-of-function mutations in FAT1 lead to nephrotic syndrome, underscoring its importance in maintaining the integrity of the glomerular filtration barrier.[11][12]

Quantitative Data on this compound Interactions

Quantifying the biophysical parameters of protein-protein interactions is crucial for understanding the stability and dynamics of the slit diaphragm complex. While comprehensive quantitative data for all this compound interactions are not yet available, studies using various techniques have begun to shed light on these parameters.

| Interacting Proteins | Method | Quantitative Data | Reference |

| CD2AP - Podocin | Molecular Dynamics Simulation | Binding Energy (ΔG): -103 kcal/mol | [13] |

| CD2AP - this compound | Molecular Dynamics Simulation | Binding Energy (ΔG): -67 kcal/mol | [13] |

| This compound - Neph1 | High-Resolution Imaging | Stoichiometry in SD: ~2:5 ratio of this compound to Neph1 multimers | [14] |

| This compound - HGF | Surface Plasmon Resonance | Dissociation Constant (KD): Comparable to HGF-MET receptor (0.2–0.3 nM) | [15] |

Note: The binding energies (ΔG) are calculated values from molecular dynamics simulations and represent the strength of the interaction, with a more negative value indicating a stronger interaction. The stoichiometry data provides insight into the relative abundance of these key structural proteins in the mature slit diaphragm. The KD value for the this compound-HGF interaction, while not a core SD protein interaction, is included as an example of quantitative binding affinity data.

Signaling Pathways

This compound phosphorylation on tyrosine residues within its cytoplasmic domain initiates a cascade of signaling events that are critical for podocyte function. These pathways regulate actin dynamics, cell survival, and mechanotransduction.

This compound-Podocin-CD2AP Downstream Signaling

The formation of the this compound-podocin-CD2AP complex at the slit diaphragm triggers several key downstream signaling pathways. Tyrosine phosphorylation of this compound by Src family kinases, such as Fyn, creates docking sites for SH2 domain-containing proteins, including the p85 subunit of PI3K and the adaptor protein Nck.

FAT1 Signaling in Podocytes

FAT1 plays a crucial role in maintaining podocyte architecture and function through its influence on key signaling pathways that control cell polarity and cytoskeletal dynamics.

Experimental Protocols

The study of this compound's interactions with other slit diaphragm proteins relies on a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interactions

This protocol is designed to demonstrate the interaction between this compound and its binding partners in a cellular context.

References